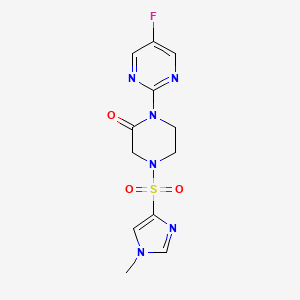

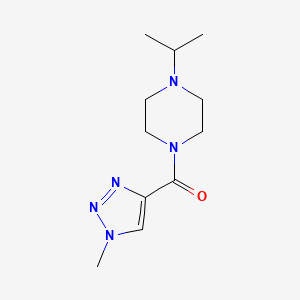

![molecular formula C13H22N2OS B2354024 N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide CAS No. 1436277-80-3](/img/structure/B2354024.png)

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a cyano group, a methylsulfanyl group, and an amide group. These functional groups could potentially give the compound various chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced through a reaction with a cyanating agent, and the cyclohexyl group might be introduced through a reaction with cyclohexylmethylamine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl group would likely introduce some degree of three-dimensionality to the molecule .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the cyano group might make the compound susceptible to nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group might make the compound somewhat soluble in water .Applications De Recherche Scientifique

1. Catalyst in Selective Hydrogenation

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide has applications in catalysis, particularly in the selective hydrogenation of phenol to cyclohexanone. A study by Wang et al. (2011) discusses a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which promotes the selective formation of cyclohexanone under atmospheric pressure of hydrogen in aqueous media without additives, achieving a conversion of 99% and a selectivity higher than 99% (Wang et al., 2011).

2. Synthesis of Benzamide Derivatives

This compound is also involved in the synthesis of benzamide derivatives. Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions, demonstrating their application in colorimetric sensing of fluoride anions (Younes et al., 2020).

3. Antimicrobial Agent Synthesis

In the field of antimicrobial research, compounds incorporating the sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have been synthesized for use as antimicrobial agents. Darwish et al. (2014) explored the synthesis of various heterocyclic compounds incorporating this moiety, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).

4. Stereoselective Addition in Organic Synthesis

N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide is also relevant in organic synthesis. McMahon and Ellman (2004) reported the highly stereoselective addition of organometallic reagents to N-sulfinyl imines derived from cyclohexanones, highlighting its use in producing compounds with good yields and excellent diastereoselectivity (McMahon & Ellman, 2004).

5. Monitoring Oxidative Environment in Degradation Studies

In pharmaceutical research, especially in the study of degradation, this compound has been used. Wells-Knecht and Dunn (2019) characterized a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN) and proposed its use in monitoring the oxidative environment during forced degradation studies (Wells-Knecht & Dunn, 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-[cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2OS/c1-10(9-17-2)13(16)15-12(8-14)11-6-4-3-5-7-11/h10-12H,3-7,9H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKJJJBYDWSBPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)C(=O)NC(C#N)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

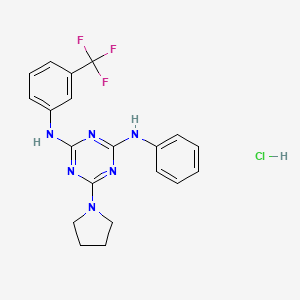

![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)

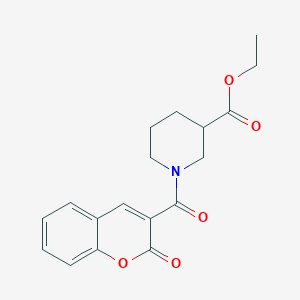

![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)

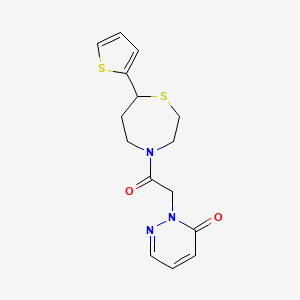

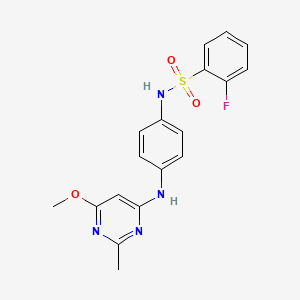

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)

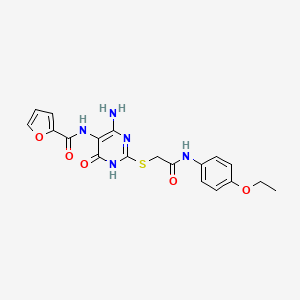

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)

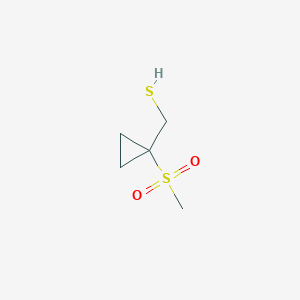

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2353954.png)